Ethoate-methyl

Übersicht

Beschreibung

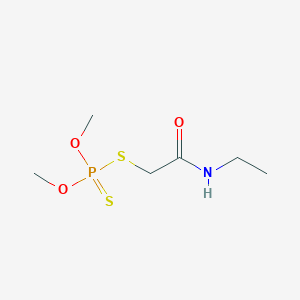

Ethoate-methyl, also known as S-ethylcarbamoylmethyl O,O-dimethyl phosphorodithioate, is an organophosphate compound primarily used as an insecticide and acaricide. It is effective against a variety of pests, including fruit flies, aphids, and red spider mites. The compound is known for its systemic action, meaning it is absorbed by plants and transported throughout their tissues, providing protection against pests that feed on them .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethoate-methyl can be synthesized through the reaction of O,O-dimethyl phosphorodithioate with N-ethyl-2-mercaptoacetamide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the reactants .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Ethoate-methyl undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form dimethyl phosphorodithioate and N-ethyl-2-mercaptoacetamide.

Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are more polar and often more toxic than the parent compound.

Substitution: this compound can undergo nucleophilic substitution reactions, where the ethylcarbamoylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Nucleophiles such as thiols or amines can react with this compound under mild conditions.

Major Products Formed:

Hydrolysis: Dimethyl phosphorodithioate and N-ethyl-2-mercaptoacetamide.

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted phosphorodithioates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pesticide Efficacy Studies

Research on Ethoate-methyl has focused on its efficacy against specific pests. Studies have shown that while it was effective against certain agricultural pests, the rise of resistant pest populations has limited its long-term utility. For instance, comparative studies indicated that this compound's effectiveness diminished in environments with high pest resistance levels.

Toxicological Assessments

Toxicological research has highlighted the potential health risks associated with this compound exposure. Various studies have assessed its impact on human health and the environment, leading to regulatory scrutiny. For example, the WHO classified this compound as obsolete due to concerns about neurotoxicity and environmental persistence .

Environmental Impact Studies

Research has also examined the environmental degradation of this compound. Studies have shown that it can persist in soil and water systems, leading to bioaccumulation in non-target organisms. This persistence raises concerns about long-term ecological effects and has prompted calls for stricter regulations on its use .

Data Tables

Case Study 1: Efficacy Against Pests

A study conducted in 2010 evaluated the effectiveness of this compound against aphid populations in tomato crops. The results indicated a significant reduction in aphid numbers within two weeks of application; however, subsequent assessments showed a rebound in population due to resistance development.

Case Study 2: Toxicity Evaluation

A comprehensive toxicity evaluation performed by the Gezondheidsraad highlighted several adverse effects related to this compound exposure, including central nervous system depression and visual disturbances. The study involved both animal models and human exposure scenarios, emphasizing the need for caution in handling this compound .

Case Study 3: Environmental Persistence

Research published in the VU Research Portal assessed the environmental impact of this compound over a five-year period following its application in agricultural settings. The findings revealed significant residues in both soil and water samples, raising alarms about potential long-term ecological consequences .

Wirkmechanismus

Ethoate-methyl exerts its effects by inhibiting the enzyme acetylcholinesterase (AchE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AchE leads to an accumulation of acetylcholine, resulting in continuous stimulation of neurons, which ultimately causes paralysis and death of the pest. The molecular targets of this compound include the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Dimethoate: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

Malathion: An organophosphate insecticide that is less toxic to mammals compared to Ethoate-methyl.

Parathion: A highly toxic organophosphate insecticide with a similar mode of action but higher toxicity.

Uniqueness: this compound is unique in its specific combination of systemic action and broad-spectrum efficacy against various pests. Its ability to be absorbed and translocated within plants makes it particularly effective in protecting crops from internal and external pests .

Biologische Aktivität

Ethoate-methyl, a compound primarily used in agricultural applications, has garnered attention for its biological activity, particularly as an insecticide. This article provides an in-depth analysis of its biological effects, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an organophosphate compound with the chemical formula . Its structure is characterized by a methyl group attached to an ethyl chain and a dinitrophenylsulfanyl group, which contributes to its biological activity.

This compound functions primarily as an insecticide through the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system and ultimately causing paralysis and death in target pests.

Anticholinesterase Activity

The anticholinesterase activity of this compound has been documented through various studies. The compound exhibits a significant inhibitory effect on AChE, with IC50 values indicating its potency compared to other organophosphates. For example, studies have shown that this compound has an IC50 value ranging from 0.5 to 5 μM depending on the assay conditions and the specific enzyme variant tested .

Toxicity Profiles

The toxicity of this compound extends beyond insects; it poses potential risks to non-target organisms, including humans. Acute exposure can lead to symptoms such as headaches, dizziness, and respiratory distress due to its neurotoxic properties. Chronic exposure has been associated with long-term health effects, including neurodevelopmental disorders .

| Effect | Acute Toxicity | Chronic Toxicity |

|---|---|---|

| Symptoms | Headaches, dizziness | Neurodevelopmental issues |

| LD50 (mg/kg) | 100-200 | N/A |

Case Studies

- Environmental Impact Study : A study conducted in agricultural regions revealed that this compound residues were detectable in soil and water samples post-application. The persistence of these residues raised concerns about their impact on local ecosystems and non-target species .

- Human Health Risk Assessment : A comprehensive risk assessment analyzed data from occupational exposure among agricultural workers using this compound. The findings indicated a correlation between exposure levels and increased incidence of neurological symptoms among workers .

Research Findings

Recent research has focused on the potential repurposing of this compound for therapeutic uses beyond pest control. Investigations into its anticancer properties have shown promise; for instance, laboratory studies indicated that this compound could inhibit certain cancer cell lines by inducing apoptosis through oxidative stress pathways .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO3PS2/c1-4-7-6(8)5-13-11(12,9-2)10-3/h4-5H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICRHEJCQXFJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041928 | |

| Record name | Ethoate-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Ethoate-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.95% IN OLIVE OIL, 630 G/KG IN BENZENE, 83O G/KG IN CHLOROFORM, 430 G/KG IN DIETHYL ETHER, 6O G/KG IN XYLENE; VERY SOL IN ACETONE ETHANOL, In water, 8.5X10+3 mg/L at 25 °C | |

| Record name | ETHOATE-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1640 AT 70 °C | |

| Record name | ETHOATE-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000925 [mmHg] | |

| Record name | Ethoate-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/, Toxicants of this class phosphorylate almost irreversibly varying amt of acetylcholinesterase enzyme of tissues, allowing accum of acetylcholine at cholinergic neuro-effector junctions (muscarinic effects), & at skeletal muscle myoneural junctions & in autonomic ganglia (nicotinic effects). /Organophosphate pesticides/, For more Mechanism of Action (Complete) data for ETHOATE-METHYL (6 total), please visit the HSDB record page. | |

| Record name | ETHOATE-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID | |

CAS No. |

116-01-8 | |

| Record name | Ethoate-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoate-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoate-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoate-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOATE-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86R8K28HSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOATE-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

65.5-66.7 °C | |

| Record name | ETHOATE-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.